molecular formula C20H20N6O6 B14077359 N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide CAS No. 100757-06-0

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

Cat. No.: B14077359
CAS No.: 100757-06-0
M. Wt: 440.4 g/mol
InChI Key: WFMWRCSULRKJIF-UHFFFAOYSA-N
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Description

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the diethylaminomethyl and hydroxy groups.

This can be achieved through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylaminomethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted indole derivatives

Mechanism of Action

The mechanism of action of N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

100757-06-0

Molecular Formula

C20H20N6O6

Molecular Weight

440.4 g/mol

IUPAC Name

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C20H20N6O6/c1-3-23(4-2)12-24-17-8-6-5-7-16(17)18(20(24)28)21-22-19(27)13-9-14(25(29)30)11-15(10-13)26(31)32/h5-11,28H,3-4,12H2,1-2H3

InChI Key

WFMWRCSULRKJIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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